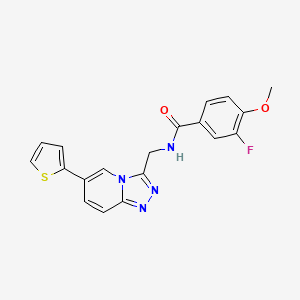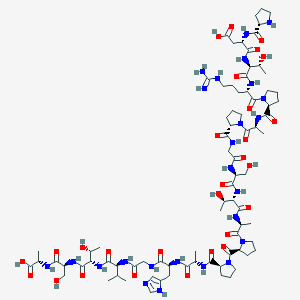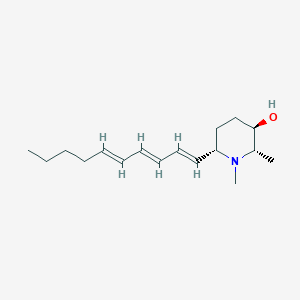
Antifungal agent 91
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal Agent 91 is a synthetic compound known for its potent antifungal properties. It is widely used in the treatment of various fungal infections, particularly those caused by Candida and Aspergillus species. This compound has gained attention due to its efficacy and relatively low toxicity compared to other antifungal agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 91 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance its antifungal activity. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: Antifungal Agent 91 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its antifungal properties.
科学研究应用
Antifungal Agent 91 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in the study of fungal cell biology and the identification of molecular targets for antifungal therapy.
Medicine: Utilized in the development of new antifungal drugs and in clinical trials to evaluate its efficacy and safety.
Industry: Applied in the formulation of antifungal coatings, preservatives, and agricultural fungicides.
作用机制
Antifungal Agent 91 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell lysis. This binding interferes with the synthesis of ergosterol, thereby inhibiting the growth and proliferation of fungal cells. The molecular pathways involved include the inhibition of enzymes responsible for ergosterol biosynthesis, such as lanosterol 14α-demethylase.
相似化合物的比较
Amphotericin B: A polyene antifungal that also targets ergosterol but has higher toxicity.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis but is less effective against certain resistant strains.
Caspofungin: An echinocandin that inhibits β-(1,3)-D-glucan synthesis in the fungal cell wall.
Uniqueness: Antifungal Agent 91 is unique due to its broad-spectrum activity and lower toxicity profile compared to other antifungal agents. It also exhibits a higher binding affinity for ergosterol, making it more effective in disrupting the fungal cell membrane.
属性
分子式 |
C20H18O5 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
(2R,3R)-3,5-dihydroxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H18O5/c1-20(2)9-8-12-14(25-20)10-13(21)15-16(22)17(23)18(24-19(12)15)11-6-4-3-5-7-11/h3-10,17-18,21,23H,1-2H3/t17-,18+/m0/s1 |
InChI 键 |
RNTGIBHCOMGKHU-ZWKOTPCHSA-N |
手性 SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]([C@H](C3=O)O)C4=CC=CC=C4)O)C |
规范 SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(C(C3=O)O)C4=CC=CC=C4)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


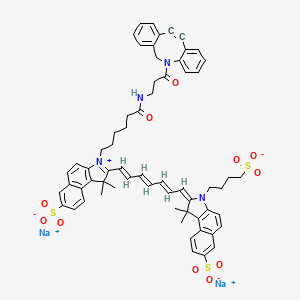
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
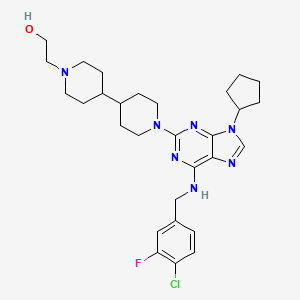
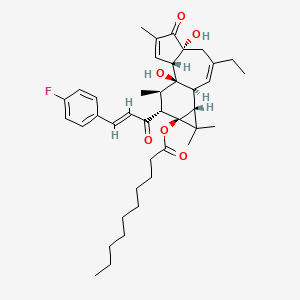
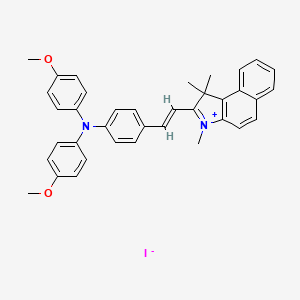
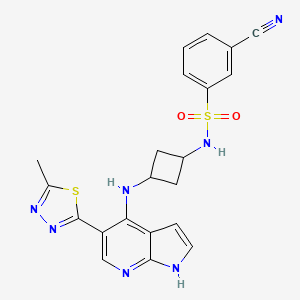

![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)

